8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(14(3)11-25(17)20)12-15-6-8-16(29-5)9-7-15/h6-9,11H,1,10,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHATKXEGNTMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, including analgesic and anti-inflammatory effects, as well as its interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Key Functional Groups : Methoxy group, imidazole ring, and purine derivative.
Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of purine compounds exhibit significant analgesic and anti-inflammatory activities. A study focusing on similar compounds demonstrated that several derivatives showed potent analgesic effects in writhing and formalin tests, outperforming traditional analgesics like acetylsalicylic acid . The mechanism of action appears to involve inhibition of phosphodiesterase (PDE) activity, which is crucial for modulating pain pathways.
Table 1: Analgesic Activity of Related Compounds
| Compound Name | Analgesic Activity (Formalin Test) | PDE Inhibition |
|---|---|---|
| Benzylamide | 36-fold increase | Stronger than theophylline |
| 4-Phenylpiperazinamide | Up to 23-fold increase | Significant inhibition |
| 8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives | Not specified | Not specified |
The analgesic activity is thought to be mediated through the modulation of the phosphodiesterase enzyme pathway. Inhibition of PDE leads to increased levels of cyclic AMP (cAMP), which plays a significant role in pain perception and inflammation . Additionally, the presence of the methoxybenzyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.
Other Biological Activities
While the primary focus has been on analgesic properties, other studies have explored the broader pharmacological profiles of imidazo[2,1-f]purines. These include:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms .
- Carbonic Anhydrase Inhibition : Certain compounds demonstrate selective inhibition against carbonic anhydrase isoforms, which could have implications for treating conditions like glaucoma and edema .
Case Studies
A notable case study involved a series of experiments where various derivatives were synthesized and tested for their biological activity. The findings indicated that modifications to the purine structure significantly influenced both analgesic potency and selectivity towards PDE isoforms. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, based on the evidence provided:
Key Structural and Functional Insights :
Substitution at the 8-Position: The 4-methoxybenzyl group in the target compound contrasts with alkyl (butyl) or aryl (methoxyphenyl) groups in analogs. Methoxybenzyl derivatives are associated with improved blood-brain barrier penetration in related scaffolds . Compound 5 () shows that bulkier substitutions (e.g., dihydroisoquinolin-butyl) enhance PDE4B1/PDE10A inhibition, suggesting the 8-position is critical for enzyme binding .
Substitution at the 3-Position :
- The 2-methylallyl group in the target compound differs from 2-chlorobenzyl () or 2-methoxyethyl () moieties. Allyl groups may introduce reactive sites for covalent binding, as seen in kinase inhibitors like ibrutinib .
Substitution at the 7-Position: Hydroxyphenyl (Compound 61) and cyanophenyl (Compound 70) groups influence solubility and target affinity. Cyanophenyl derivatives (e.g., Compound 70) exhibit higher metabolic stability due to reduced oxidative metabolism .
Biological Activity Trends :
- PDE Inhibition : Compounds with extended alkyl/aryl chains at the 8-position (e.g., Compound 5) show dual PDE4B1/PDE10A inhibition, relevant for neurodegenerative diseases .
- Receptor Modulation : The 2-chlorobenzyl analog () demonstrates potent TGF-β inhibition, while methoxybenzyl derivatives (like the target compound) may prioritize kinase or PDE targets .
Research Findings and Limitations
- Synthetic Challenges : Low yields (e.g., 3% for Compound 62) highlight the difficulty of introducing polar groups (e.g., hydroxyphenyl) without optimized coupling conditions .
- SAR Gaps : While substituent effects on PDE inhibition are partially characterized (), data on kinase selectivity (e.g., JAK, BTK) for the target compound’s analogs remain sparse .
- Pharmacokinetic Data: No evidence provides ADME (absorption, distribution, metabolism, excretion) parameters for these compounds, limiting translational insights.
Preparation Methods
Core Synthesis of Imidazo[2,1-f]Purine-Dione Scaffold
The imidazo[2,1-f]purine-dione framework serves as the foundational structure for subsequent derivatization. A widely adopted approach involves cyclocondensation of 6-aminouracil derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, reacting 6-amino-1,3-dimethyluracil with chloroacetaldehyde in dimethylformamide (DMF) at 80°C for 12 hours yields 1,3-dimethylimidazo[2,1-f]purine-2,4-dione. This method achieves 78–85% yields under inert atmospheres, with purification via silica gel chromatography.
Catalytic advancements, such as Fe₃O₄@SiO₂@MOF-199, enhance reaction efficiency by facilitating C–C coupling and cyclization steps. In one protocol, 2-(2-bromophenyl)imidazole derivatives react with cyclohexane-1,3-diones in DMF at 60°C using 5 mol% Fe₃O₄@SiO₂@MOF-199, Cs₂CO₃, and l-proline, achieving 91% yield for analogous tricyclic systems. These conditions minimize side products like debrominated imidazoles, which typically form in the absence of ligands.
N-8 Functionalization with 4-Methoxybenzyl Groups
Introducing the 4-methoxybenzyl moiety at the N-8 position requires alkylation under strongly basic conditions. A representative method involves treating 1,3-dimethylimidazo[2,1-f]purine-2,4-dione with 4-methoxybenzyl bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual addition of sodium hydride (1.5 equiv). The reaction proceeds for 6 hours at room temperature, yielding 8-(4-methoxybenzyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione in 82% yield.
Table 1: Optimization of N-8 Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 82 |
| K₂CO₃ | DMF | 60 | 67 |
| Cs₂CO₃ | Acetonitrile | 80 | 58 |
Selectivity for N-8 over N-3 alkylation is achieved through steric and electronic effects, as the N-8 lone pair is more accessible due to adjacent electron-withdrawing carbonyl groups.
The introduction of the 2-methylallyl group at N-3 employs palladium-catalyzed cross-coupling or nucleophilic substitution. A robust protocol adapts the Mizoroki-Heck reaction, utilizing 2-methylallyl chloride (1.5 equiv), Pd(OAc)₂ (5 mol%), and triethylamine (2.0 equiv) in acetonitrile under reflux. After 12 hours, 8-(4-methoxybenzyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione converts to the N-3-allylated product in 76% yield.
Alternative methods leverage copper(I)-mediated allylic alkylation. For instance, combining 8-(4-methoxybenzyl)-1,7-dimethylimidazo[2,1-f]purine-2,4-dione with 2-methylallyl bromide (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 100°C for 8 hours affords the target compound in 68% yield. This approach circumvents palladium residues but requires stringent oxygen-free conditions.
Regioselective Methylation at C-7
Methylation at C-7 is achieved via radical-mediated C–H activation or directed ortho-metalation. A practical route involves treating 8-(4-methoxybenzyl)-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with methyl iodide (2.0 equiv) and lithium hexamethyldisilazide (LHMDS, 2.5 equiv) in THF at −78°C. After warming to room temperature and stirring for 4 hours, 1,7-dimethyl derivatives form in 89% yield.
Critical Parameters for Methylation:
- Temperature Control: Lower temperatures (−78°C) prevent over-methylation at N-1 and O-2 positions.
- Base Selection: Strong, non-nucleophilic bases like LHMDS deprotonate the C-7 position selectively.
Final Assembly and Purification
The convergent synthesis concludes with simultaneous deprotection and purification. Crude products are dissolved in ethyl acetate, washed with brine, and dried over Na₂SO₄. Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 99:1) isolates 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a white solid. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic signals for methoxybenzyl (δ 3.78 ppm, singlet) and methylallyl groups (δ 5.15–5.30 ppm, multiplet).
Scalability and Catalytic Reusability
Industrial-scale production benefits from Fe₃O₄@SiO₂@MOF-199’s recyclability. After magnetic recovery, the catalyst retains 89% activity after four cycles in model reactions. This reduces costs and environmental impact compared to homogeneous catalysts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
